N-({1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide
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Overview
Description
N-({1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by its unique structure, which includes a benzodiazole ring, an ethylphenoxy group, and a butyl chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-ethylphenol with butyl bromide to form 4-(4-ethylphenoxy)butane. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carboxaldehyde in the presence of a base to form the benzodiazole derivative. Finally, the benzodiazole derivative is reacted with N-methylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-({1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring and the ethylphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets. The benzodiazole ring is known to bind to various receptors in the body, influencing biological pathways. The ethylphenoxy group and the butyl chain may also play roles in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide
- 1-[4-(4-ethylphenoxy)butyl]pyrrolidine
- {1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol
Uniqueness
N-({1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H29N3O2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[[1-[4-(4-ethylphenoxy)butyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C23H29N3O2/c1-4-19-11-13-20(14-12-19)28-16-8-7-15-26-22-10-6-5-9-21(22)24-23(26)17-25(3)18(2)27/h5-6,9-14H,4,7-8,15-17H2,1-3H3 |
InChI Key |
XCHQCRDIXNMPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C |
Origin of Product |
United States |
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